![molecular formula C7H7ClF4N2 B1451379 (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 502496-21-1](/img/structure/B1451379.png)
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Overview
Description
“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-21-1 . It has a molecular weight of 230.59 . The compound is a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code for this compound is 1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” are not available, phenylhydrazine-based compounds are known to participate in various chemical reactions. For instance, they can act as reductants in the one-step reduction and functionalization of graphene oxide .Physical And Chemical Properties Analysis
“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis
“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is an important raw material used in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of novel materials and pharmaceuticals.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is used as an intermediate in the synthesis of various pesticides . This helps in the development of more effective and environmentally friendly pest control solutions.
Dye Stuff
This compound is also used in the dye industry . It can be used as a starting material or intermediate in the synthesis of various dyes, contributing to the production of new colors and improving the quality of existing ones.
Reduction and Functionalization of Graphene Oxide
“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” can participate as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This process is crucial in the production of graphene, a material with numerous potential applications in electronics, photonics, and other fields.
Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone
This compound may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . This molecule is of interest in medicinal chemistry due to its potential biological activities.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that hydrazine derivatives can participate as reductants in various chemical reactions .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the reduction and functionalization of graphene oxide , but the relevance of this to biological systems is unclear.
properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZKXJBQIKMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660166 | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
502496-21-1 | |
Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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